molecular formula C23H17ClN4O6 B11548865 2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11548865
M. Wt: 480.9 g/mol
InChI Key: NTUYMHIIXABGEL-LGJNPRDNSA-N
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Description

2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a formamido group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is the formation of the chlorophenyl formamido intermediate, followed by acylation and subsequent esterification with 4-nitrobenzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H17ClN4O6

Molecular Weight

480.9 g/mol

IUPAC Name

[2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H17ClN4O6/c24-18-9-5-15(6-10-18)22(30)25-14-21(29)27-26-13-17-3-1-2-4-20(17)34-23(31)16-7-11-19(12-8-16)28(32)33/h1-13H,14H2,(H,25,30)(H,27,29)/b26-13+

InChI Key

NTUYMHIIXABGEL-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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